molecular formula C20H18F2N2O2 B2968034 ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate CAS No. 477710-92-2

ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate

Cat. No. B2968034
CAS RN: 477710-92-2
M. Wt: 356.373
InChI Key: FOWFWBOSQRRNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate, also known as DFP-10825, is a chemical compound that has garnered attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

A study by Turkan et al. (2019) focused on the synthesis of novel pyrazoline derivatives, including ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate and a series of new 3H‐pyrazol‐3‐ones, derived from the cyclocondensation reactions. These compounds were evaluated as potential inhibitors for human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme, showing significant inhibitory activities. The synthesis was confirmed by spectral data, with yields ranging from moderate to high (Turkan, A. Cetin, P. Taslimi, H. S. Karaman, I. Gulcin, 2019).

Gladow et al. (2014) investigated the 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes, leading to CF3-substituted pyrazoles. This study highlighted the regioselectivity and efficiency of the cycloaddition reactions for synthesizing pyrazoles with different electron-withdrawing and electron-donating substituents, which could have applications in developing novel materials or pharmaceutical compounds (Gladow, S. Doniz‐Kettenmann, H. Reissig, 2014).

Biological Activities and Applications

Machado et al. (2011) developed a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, which significantly reduced reaction times and increased yields. These compounds were analyzed for their structure through crystallographic data, suggesting potential for further exploration in medicinal chemistry applications due to their structural uniqueness (Machado, G. R. Lima, M. Rotta, H. Bonacorso, N. Zanatta, M. Martins, 2011).

Zheng et al. (2010) synthesized 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, which showed the ability to suppress A549 lung cancer cell growth. This highlights the potential of these derivatives in anticancer research, providing a foundation for developing novel therapeutic agents (Zheng, J. Zhu, B. Zhao, Y. Huang, J. Ding, J.-Y. Miao, 2010).

properties

IUPAC Name

ethyl 2-[2-(2,4-difluorophenyl)pyrazol-3-yl]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c1-2-26-20(25)16(12-14-6-4-3-5-7-14)18-10-11-23-24(18)19-9-8-15(21)13-17(19)22/h3-11,13,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWFWBOSQRRNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NN2C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.